ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
Description
Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a heterocyclic compound featuring a pyrrolone core substituted with a benzimidazole moiety and an ethyl benzoate ester group. This structure combines multiple pharmacophoric elements: the benzimidazole ring is known for its role in binding biomolecular targets (e.g., kinases, ion channels) , while the pyrrolone scaffold contributes to hydrogen-bonding interactions. The ethyl ester group enhances solubility and bioavailability compared to carboxylic acid derivatives .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-20(26)12-7-9-13(10-8-12)24-11-16(25)17(18(24)21)19-22-14-5-3-4-6-15(14)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23) |
InChI Key |
ZWFGWPLZEVQOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. The pyrrole ring is then introduced through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure includes functional groups that contribute to its biological activity, making it a candidate for further research and development.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has been evaluated for its effectiveness against various bacterial strains.
Case Study : In vitro assays demonstrated that this compound showed promising antibacterial activity comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth at low concentrations.
Anticancer Potential
Benzimidazole derivatives are also recognized for their anticancer properties. This compound has been investigated for its cytotoxic effects on cancer cell lines.
Data Table: Cytotoxicity Results
These results suggest that the compound may inhibit cell proliferation effectively, warranting further exploration in cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.
Data Table: Antioxidant Activity Assay Results
These findings support the therapeutic potential of this compound as an antioxidant agent.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, heterocyclic systems, or ester groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analogs with Modified Ester Groups
- Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate (): Key Difference: Methyl ester instead of ethyl ester. Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, which may affect metabolic stability . Molecular Weight: ~363.35 g/mol (estimated), compared to the ethyl analog’s ~377.38 g/mol.
Analogs with Substituted Aromatic Rings
- 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one (): Key Difference: 4-Bromophenyl replaces the benzoate ester. Impact: Bromine introduces steric bulk and electron-withdrawing effects, likely reducing solubility but enhancing halogen bonding in target interactions. Molecular weight increases to 369.20 g/mol . Bioactivity: Brominated analogs are often explored in anticancer and antiviral research due to enhanced target affinity.
Benzothiazole-Substituted Analogs
- 4-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic Acid (): Key Difference: Benzothiazole replaces benzimidazole, and carboxylic acid replaces ethyl ester. Impact: Benzothiazole’s sulfur atom increases electron deficiency, altering π-π stacking and redox properties. The carboxylic acid group improves water solubility but may reduce cell permeability . Applications: Benzothiazole derivatives are prominent in antimicrobial and fluorescence-based imaging studies.
- 3-[5-Amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-{3-[(propan-2-yl)oxy]propyl}benzamide (): Key Difference: Benzamide with a propan-2-yloxypropyl chain. Impact: The amide group enhances hydrogen-bonding capacity, while the ether chain introduces flexibility and moderate lipophilicity (Molecular Weight: 450.56 g/mol) .
Data Table: Comparative Properties
Key Research Findings
- Ester Chain Length: Ethyl esters (target compound) balance lipophilicity and metabolic stability better than methyl analogs, as shown in resin cement studies where ethyl 4-(dimethylamino) benzoate outperformed shorter-chain amines in physical properties .
- Heterocyclic Substitution : Benzothiazole analogs (–8) exhibit distinct electronic profiles compared to benzimidazoles, making them suitable for applications requiring redox activity or fluorescence .
- Solubility vs. Permeability : Carboxylic acid derivatives () offer high aqueous solubility but may require prodrug strategies (e.g., esterification) for cellular uptake .
Biological Activity
Ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole ring fused with a pyrrole ring, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, starting from the preparation of the benzimidazole core and subsequent functionalization to attach the pyrrole and benzoate groups. Common reagents include various amines, acids, and coupling agents under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate various biochemical pathways, leading to observable pharmacological effects. Detailed studies on binding affinity and selectivity are crucial for understanding its mechanism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. This is particularly relevant in the context of drug-resistant pathogens.
Anticancer Properties : The compound has been explored for its potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it may interfere with cancer cell proliferation.
Neuroprotective Effects : Some derivatives related to this compound have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of related compounds within the same chemical family. The mechanism was linked to the modulation of AMPA receptors, which play a crucial role in excitatory neurotransmission .
- Toxicity Assessments : Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of this compound. Results indicated moderate toxicity at higher concentrations, necessitating further investigation into safe dosage levels .
- Comparative Studies : Comparative analyses with other benzimidazole derivatives have shown that modifications in the chemical structure can significantly enhance biological activity. For instance, certain substitutions have led to improved efficacy against specific bacterial strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
